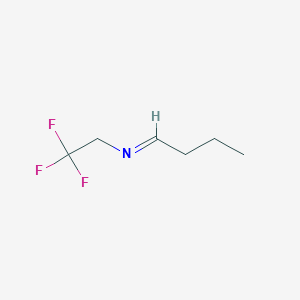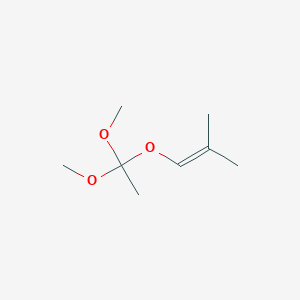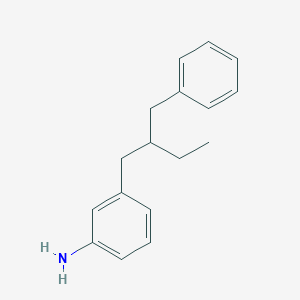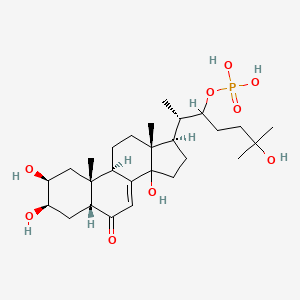
Ecdysone-22-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecdysone-22-phosphate is a polyhydroxylated sterol that belongs to the class of ecdysteroids. Ecdysteroids are steroidal hormones that play a crucial role in the molting and metamorphosis processes of arthropods, such as insects and crustaceans . This compound is a phosphorylated derivative of ecdysone, which is one of the most studied ecdysteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ecdysone-22-phosphate involves the phosphorylation of ecdysone. This process is catalyzed by the enzyme ecdysteroid 22-kinase, which transfers a phosphate group from adenosine triphosphate to the hydroxyl group at the 22nd position of ecdysone . The reaction conditions typically involve the use of purified ecdysteroid 22-kinase and adenosine triphosphate in a buffered solution .
Industrial Production Methods
These methods would allow for the large-scale production of this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Ecdysone-22-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of this compound into other biologically active ecdysteroids .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which have different biological activities .
Scientific Research Applications
Ecdysone-22-phosphate has a wide range of scientific research applications:
Mechanism of Action
Ecdysone-22-phosphate exerts its effects by binding to ecdysone receptors, which are nuclear receptors that regulate gene expression . Upon binding, the ecdysone receptor complex undergoes a conformational change, allowing it to interact with specific DNA sequences and activate the transcription of target genes . This leads to the synthesis of proteins involved in molting and metamorphosis .
Comparison with Similar Compounds
Similar Compounds
Ecdysone: The parent compound of ecdysone-22
Properties
CAS No. |
82183-62-8 |
|---|---|
Molecular Formula |
C27H45O9P |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(2S)-6-hydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45O9P/c1-15(23(36-37(33,34)35)8-9-24(2,3)31)16-7-11-27(32)18-12-20(28)19-13-21(29)22(30)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19,21-23,29-32H,6-11,13-14H2,1-5H3,(H2,33,34,35)/t15-,16+,17-,19-,21+,22-,23?,25+,26+,27?/m0/s1 |
InChI Key |
FUMILPJJVXGPIT-CWNOQBPDSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
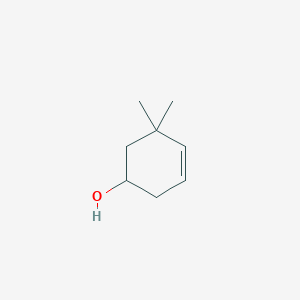
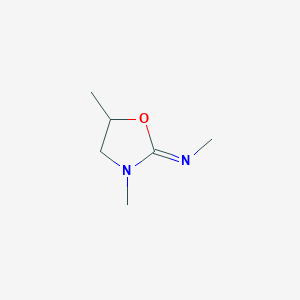
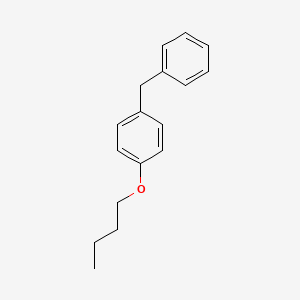
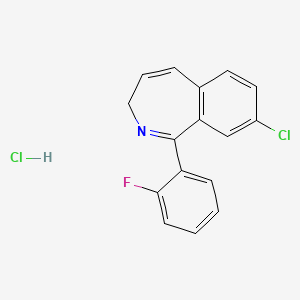
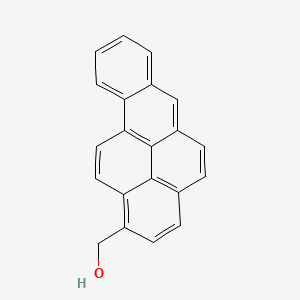
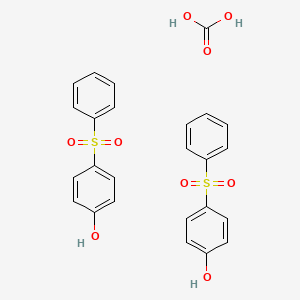
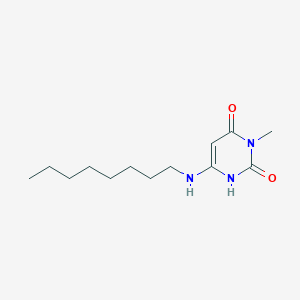
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
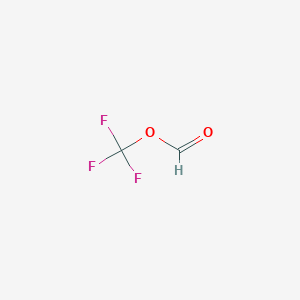
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
